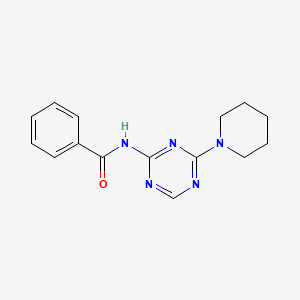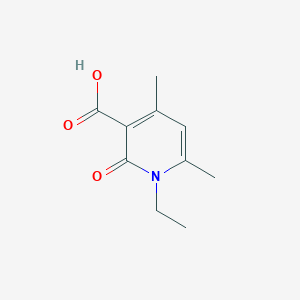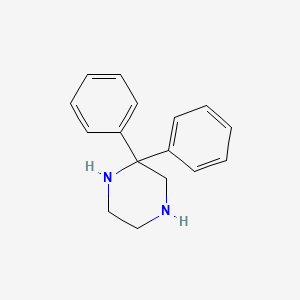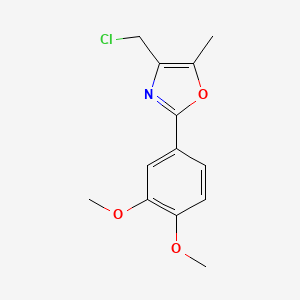
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Übersicht
Beschreibung
The compound “4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole” seems to be a complex organic molecule. It contains functional groups such as chloromethyl, dimethoxyphenyl, and oxazole .
Synthesis Analysis
While specific synthesis methods for “4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole” were not found, related compounds such as “2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride” can be synthesized using maltol as a starting material . Another related compound, “3,4-dimethoxyphenyl acetonitrile”, can be synthesized through a method involving decarboxylation, aldoxime reaction, and dehydration reaction .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- 2-(Halomethyl)-4,5-diphenyloxazoles, including 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole, are used as reactive scaffolds for synthetic elaboration at the 2-position. They are employed in the synthesis of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
Biological and Chemical Studies
- This compound has been used in the synthesis of strongly fluorescent derivatives for potential use in asymmetric synthesis. These derivatives exhibit high fluorescence quantum yields and their molecular structures have been determined by X-ray (Tang & Verkade, 1996).
- It is also employed in the synthesis of various heterocyclic compounds with significant biological potential. These include anticancer and antimicrobial agents, highlighting the compound's utility in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Optical and Electronic Properties
- Research has been conducted on novel compounds including this oxazole derivative to explore their third-order nonlinear optical properties. These studies are essential for understanding the optical limiting behavior of these compounds, which is crucial in the field of photonics (Murthy et al., 2013).
Chemical Synthesis Techniques
- Methods for the synthesis of 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles using this compound involve regioselective halogenation. This approach is fundamental in organic synthesis for obtaining specific isomers with high selectivity (Yamane, Mitsudera, & Shundoh, 2004).
- A regioselective preparation process for 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts has been developed, showcasing the versatility of this compound in organic synthesis (Lee et al., 2004).
Photochemistry and Vibrational Spectra Studies
- Studies on the photochemistry and vibrational spectra of related methyl 4-chloro-5-phenylisoxazole-3-carboxylate provide insights into the photoisomerization process, which is crucial in understanding the photostability and photochemical behavior of such compounds (Lopes et al., 2011).
Wirkmechanismus
Mode of action
Similar compounds are known to form a protective layer on the metal surface, preventing interaction with corrosive agents .
Result of action
As a potential corrosion inhibitor, the primary result of this compound’s action would be the protection of metal surfaces from corrosion .
Action environment
The efficacy and stability of this compound, like many others, could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the corrosion inhibition study was conducted in a hydrochloric acid solution .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-10(7-14)15-13(18-8)9-4-5-11(16-2)12(6-9)17-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEJNAPEPLYACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653269 | |
| Record name | 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
CAS RN |
907200-66-2 | |
| Record name | 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



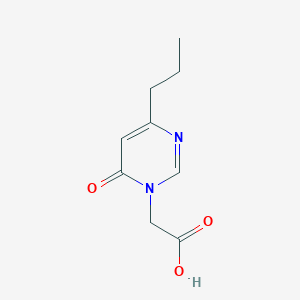
![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)
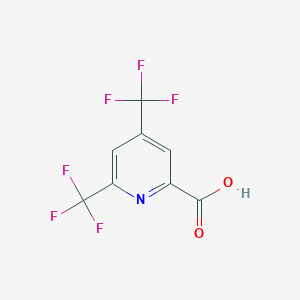
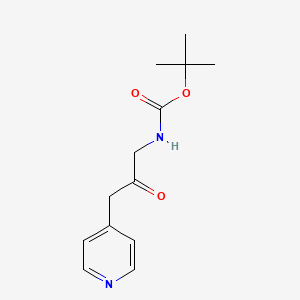
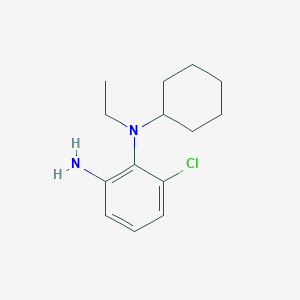



![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)
